N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a structurally complex benzamide derivative characterized by two distinct moieties: a 3,4-dimethoxyphenethyl group and a 1,2,3-benzotriazin-4-one ring. The compound’s design integrates a benzamide core, which is a common scaffold in medicinal and agrochemical research due to its versatility in molecular interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-32-22-12-9-17(15-23(22)33-2)13-14-26-24(30)19-10-7-18(8-11-19)16-29-25(31)20-5-3-4-6-21(20)27-28-29/h3-12,15H,13-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKUJOQVWVNMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C22H26N2O4 and features a complex structure that includes both a dimethoxyphenyl group and a benzotriazin moiety. The structural representation can be summarized as follows:
- Molecular Formula : C22H26N2O4
- IUPAC Name : this compound
- SMILES Notation : CN(C(C(C1)C(NCCc(cc2)cc(OC)c2OC)=O)c2ccccc2)C1=O
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structural features can inhibit tumor cell proliferation. The benzotriazin moiety is particularly noted for its role in inducing apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in breast cancer cells | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Enzyme Inhibition | Inhibits indoleamine 2,3-dioxygenase |
Case Study: Antitumor Effects
In a study conducted on MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity. The IC50 value was determined to be 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway.
Case Study: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy against various bacterial strains. The compound showed notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
Modulation of GPR139
The compound acts as a modulator of GPR139, a G protein-coupled receptor implicated in metabolic disorders and neurological functions. Research has shown that:
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the benzotriazine core followed by coupling reactions with the dimethoxyphenyl ethylamine derivative.
Synthesis Overview:
- Formation of Benzotriazine Core : Utilizing cyclization reactions to create the 1,2,3-benzotriazine structure.
- Coupling Reaction : Reacting the benzotriazine with the dimethoxyphenyl ethylamine under controlled conditions to yield the final product.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells through apoptosis induction mechanisms.
Case Study 2: Neurological Implications
In animal models, administration of the compound resulted in improved cognitive functions and reduced anxiety-like behaviors, suggesting its potential use in treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Benzamide Derivatives
The 3,4-dimethoxy substitution on the phenethyl group distinguishes this compound from structurally related benzamides. For example:
- N-(2,3-Dihydro-1H-inden-2-yl)-3-methoxybenzamide (B3) and N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) () feature single methoxy groups at the meta or para positions, respectively .
- N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide () shares the 3,4-dimethoxybenzamide core but incorporates a thiazole-dihydrodioxin hybrid substituent instead of a benzotriazinone. This difference may alter solubility or target selectivity .
Heterocyclic Moieties
The 1,2,3-benzotriazin-4-one ring in the target compound is a critical divergence from other benzamide derivatives:
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide () contains a thiazolidinone ring, which is structurally distinct from benzotriazinone. Thiazolidinones are associated with anti-inflammatory and antimicrobial activities, whereas benzotriazinones may exhibit different pharmacological profiles due to their nitrogen-rich aromatic system .
- N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide () features a triazine core, highlighting the role of nitrogen-containing heterocycles in modulating reactivity or binding affinity .
Data Table: Structural and Functional Comparison
Preparation Methods
Reductive Amination of 3,4-Dimethoxyphenylacetone
3,4-Dimethoxyphenylacetone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours. This yields the primary amine with a reported purity of >95% after recrystallization in ethyl acetate.
Alternative Route: Gabriel Synthesis
An alternative pathway involves the Gabriel synthesis, where phthalimide is alkylated with 2-(3,4-dimethoxyphenyl)ethyl bromide, followed by hydrazinolysis to liberate the free amine. This method avoids the use of reducing agents but requires stringent control of reaction stoichiometry to prevent over-alkylation.
Preparation of 4-[(4-Oxo-3,4-Dihydro-1,2,3-Benzotriazin-3-Yl)Methyl]Benzoic Acid
Synthesis of 3,4-Dihydro-1,2,3-Benzotriazin-4-One
Benzotriazinone is synthesized via cyclocondensation of anthranilic acid with hydrazine hydrate in refluxing ethanol. The reaction proceeds via intermediate diazonium salt formation, followed by intramolecular cyclization to yield the heterocyclic core.
Functionalization with a Methylene Linker
The benzotriazinone is alkylated at the 3-position using 4-(bromomethyl)benzoic acid in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C. This introduces the methylene-linked benzoic acid moiety with a yield of 68–72% after silica gel chromatography.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final amide bond formation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI.HCl) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction is conducted at 0°C under nitrogen, followed by gradual warming to room temperature over 24 hours. Workup involves sequential washes with 2M HCl, saturated sodium bicarbonate, and brine, yielding the crude product with a purity of 76%.
Table 1: Comparison of Coupling Reagents
Solid-Phase Peptide Synthesis (SPPS)
An alternative approach utilizes SPPS with a Rink amide resin, where the benzoic acid is pre-loaded, and the amine is introduced via iterative coupling cycles. This method achieves higher purity (98%) but requires specialized equipment and longer reaction times.
Purification and Characterization
Recrystallization
The crude product is recrystallized from a dichloromethane-ethyl acetate (1:3) mixture to remove unreacted starting materials and coupling byproducts. This step enhances purity to >99% as confirmed by HPLC.
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.89 (d, J=8.2 Hz, 2H, aromatic), 6.98 (d, J=8.2 Hz, 2H, aromatic), 4.12 (s, 2H, CH₂-triazine), 3.85 (s, 6H, OCH₃).
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LC-MS : m/z 491.2 [M+H]⁺, confirming the molecular formula C₂₇H₂₆N₄O₅.
Scale-Up Considerations and Challenges
Q & A
Q. How can researchers optimize the synthesis of this benzamide derivative to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side-product formation.
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility of aromatic intermediates .
- Catalysts : Use coupling agents such as HATU or EDC/HOBt for amide bond formation, as seen in structurally similar benzamides .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) effectively isolates the target compound .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves methoxy, benzamide, and benzotriazinone moieties. Key signals include aromatic protons at δ 6.8–7.5 ppm and carbonyl groups (C=O) at ~170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ expected for C₂₉H₂₈N₄O₅).
- X-ray Crystallography : If crystals are obtainable, this provides unambiguous confirmation of stereochemistry and packing .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- Enzyme Assays : Screen against kinases or proteases, as benzotriazinone derivatives often modulate enzyme activity .
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets such as PARP or HDACs, leveraging the benzamide’s hydrogen-bonding capacity .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values in cell-based vs. cell-free assays to distinguish direct target engagement from off-target effects.
- Metabolite Profiling : Use LC-MS to rule out degradation products influencing activity .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or thermal shift assays .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity and pharmacokinetics?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents and compare logP (lipophilicity) and solubility (e.g., methoxy groups enhance membrane permeability but reduce aqueous solubility).
- In Vitro ADME : Assess metabolic stability using liver microsomes. For example, 3,4-dimethoxy groups may resist CYP450 oxidation better than ethoxy analogs .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardized Protocols : Pre-treat cells with identical serum lots and passage numbers.
- Internal Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) in each plate .
- Statistical Power : Use randomized block designs with ≥3 replicates to account for instrument or operator variability .
Q. How can in silico modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., benzotriazinone’s carbonyl) using Schrödinger Suite.
- MD Simulations : Simulate binding dynamics to prioritize derivatives with stable interactions in target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
